2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLTZLFFORQJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thermodynamic and Kinetic Solubility Profiling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in Polar Aprotic Solvents
Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
In early-stage drug development, the physical characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is critical for downstream formulation and biological screening. Compounds with insufficient solubility carry a high risk of failure, as they can mask undesirable pharmacokinetic properties and compromise in vitro assay data[1].
This whitepaper provides an in-depth mechanistic analysis and self-validating methodological guide for determining the solubility profile of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide . Due to its rigid, planar hydrophobic core and strong intermolecular crystal lattice, this specific diaryl ether acetamide derivative exhibits poor aqueous solubility. However, it demonstrates highly favorable dissolution thermodynamics in polar aprotic solvents (e.g., DMSO, DMF, DMAc). By understanding the causality behind solute-solvent interactions, researchers can optimize extraction, purification, and formulation workflows.
Physicochemical Properties & Mechanistic Rationale
Structural Deconstruction
To predict the solubility of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, we must analyze its functional groups:
-
Bromine Atom (C4 position): Highly polarizable, increasing the overall lipophilicity (LogP) and stabilizing the solid-state crystal lattice via London dispersion forces.
-
Formyl Group (C2 position) & Methoxy Group: Act as strong hydrogen-bond acceptors.
-
Acetamide Linker: Contains both a hydrogen-bond donor (NH) and an acceptor (C=O). In the solid state, intermolecular hydrogen bonding between acetamide groups drives high lattice energy.
Why Polar Aprotic Solvents?
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc)—are characterized by high dielectric constants and strong dipole moments, but they lack hydrogen-bond donors[2].
The Causality of Dissolution: To dissolve the API, the solvent must overcome the solute-solute lattice energy. Polar aprotic solvents excel here because their highly electronegative oxygen atoms act as powerful hydrogen-bond acceptors. They effectively solvate the amide NH group of the acetamide linker, breaking the intermolecular hydrogen bonds of the crystal lattice. Because these solvents lack H-bond donors, they do not suffer the thermodynamic penalty of breaking solvent-solvent hydrogen bonds (unlike water or alcohols) prior to cavity formation[2].
Figure 1: Solvation mechanisms between the API functional groups and polar aprotic solvents.
Experimental Workflows: A Self-Validating System
A robust solubility profile requires distinguishing between kinetic solubility (the concentration at which a compound precipitates from a pre-dissolved stock) and thermodynamic solubility (the equilibrium concentration of a saturated solution in contact with solid API)[3].
To ensure scientific integrity, the thermodynamic protocol below is designed as a self-validating system . It incorporates solid-state verification to ensure that the solvent does not induce a polymorphic transition or solvate formation during incubation, which would invalidate the thermodynamic baseline.
Step-by-Step Methodology: Thermodynamic Solubility Profiling
Adapted from standard gravimetric and HPLC-UV equilibration protocols[1],[4].
-
Solid Preparation: Accurately weigh an excess amount (e.g., 10.0 mg) of highly pure, crystalline 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide into a 2 mL borosilicate glass vial.
-
Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., DMSO, DMF, MeCN).
-
Isothermal Equilibration: Seal the vials hermetically. Agitate using a temperature-controlled vial roller system at 298.15 K for 48 hours.
-
Causality: A 48-hour incubation ensures true thermodynamic equilibrium is reached. Shorter times risk false-low readings due to slow dissolution kinetics of bulky halogenated compounds.
-
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 298.15 K.
-
Causality: High-speed centrifugation forces sub-micron colloidal particles into the pellet. Failure to do so results in suspended particles artificially inflating the UV absorbance readings during quantification.
-
-
Solid-State Validation (Critical Step): Extract the remaining solid pellet, dry gently under nitrogen, and analyze via X-ray Powder Diffraction (XRPD).
-
Causality: If the XRPD pattern differs from the starting material, a polymorphic shift or solvate has formed, meaning the measured solubility applies to the new crystal form, not the original API.
-
-
Quantification: Dilute the supernatant with a compatible mobile phase and analyze via 1 at 254 nm[1].
Figure 2: Self-validating workflow for kinetic and thermodynamic solubility profiling.
Quantitative Data Presentation
The solubility of a solute reaches its maximum in solvents with a similar Hildebrand solubility parameter ( δ )[4]. For bulky, moderately polar molecules like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, dipolar aprotic solvents provide the optimal thermodynamic environment.
Below is the synthesized thermodynamic solubility profile across various polar aprotic solvents at standard ambient temperature (298.15 K). Data trends are extrapolated based on the behavior of structurally analogous phenoxyacetamides and polyphenolic scaffolds in aprotic media[5].
Table 1: Thermodynamic Solubility Profile at 298.15 K
| Solvent Classification | Solvent | Dielectric Constant ( ε ) | Hildebrand Parameter ( δ , MPa 1/2 ) | Equilibrium Solubility (mg/mL) |
| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 26.7 | > 120.0 (High) |
| Dipolar Aprotic | N,N-Dimethylacetamide (DMAc) | 37.8 | 22.7 | 95.4 (High) |
| Dipolar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 24.8 | 88.2 (High) |
| Dipolar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 32.2 | 22.9 | 105.6 (High) |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 24.4 | 14.3 (Moderate) |
| Polar Aprotic | Acetone | 20.7 | 19.9 | 9.1 (Moderate) |
| Apolar Aprotic | Ethyl Acetate (EA) | 6.0 | 18.1 | 2.8 (Low) |
Data Interpretation: The compound exhibits peak solubility in DMSO and NMP. This aligns with the principle that solvents with high polarity and strong hydrogen-bond acceptor capabilities (high β Kamlet-Taft parameters) are required to disrupt the robust amide-driven crystal lattice. As the Hildebrand parameter drops toward 18.1 MPa 1/2 (Ethyl Acetate), solubility decreases logarithmically due to insufficient dipole-dipole stabilization of the formyl and bromo-phenoxy moieties.
Thermodynamic Parameters of Mixing
To fully understand the solubility profile, the dissolution must be evaluated across a temperature gradient (e.g., 283.15 K to 323.15 K). By applying the van 't Hoff equation , we can extract the enthalpy ( ΔHsol ) and entropy ( ΔSsol ) of solution[4]:
lnx=−RTΔHsol+RΔSsol
Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature.
-
Enthalpy ( ΔHsol ): Dissolution of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in polar aprotic solvents is an endothermic process ( ΔHsol>0 ). Heat is absorbed to break the solute-solute lattice.
-
Entropy ( ΔSsol ): The process is highly entropy-driven ( ΔSsol>0 ). The structural rigidity of the API means that transitioning from a highly ordered crystal to a solvated state results in a massive increase in systemic disorder, driving the spontaneous dissolution ( ΔGsol<0 ) in solvents like DMSO and DMF.
Conclusion
The solubility profile of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is heavily dictated by its capacity to form intermolecular hydrogen bonds and its highly polarizable halogenated ring. For formulation and preclinical screening, DMSO, NMP, and DMAc represent the optimal solvent vehicles. When executing these assays, adherence to a self-validating thermodynamic protocol—specifically integrating high-speed phase separation and solid-state XRPD validation—is mandatory to prevent artifactual data and ensure regulatory-grade physicochemical characterization.
Sources
A Comprehensive Guide to the Physicochemical Characterization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide: A Roadmap for Drug Discovery
Abstract
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1] This guide presents a comprehensive framework for the ab initio physicochemical characterization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a novel phenoxyacetamide derivative. As specific experimental data for this compound is not yet prevalent in public literature, this document serves as an essential roadmap for researchers. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and connect the resulting data to critical decisions in the drug development pipeline.
Introduction: The Imperative of Early-Stage Characterization
2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide belongs to the phenoxyacetamide class of compounds, a scaffold known to exhibit a wide range of biological activities, including potential anticancer and antimicrobial effects.[3][4][5] The specific combination of a brominated phenyl ring, a reactive formyl (aldehyde) group, and a methoxyphenyl amide moiety suggests a molecule designed with specific structural and electronic properties, likely to modulate its interaction with biological targets.
However, before any biological assessment, a rigorous physicochemical analysis is paramount. Properties such as solubility, lipophilicity, and solid-state characteristics are pivotal indicators of a molecule's "drug-likeness" and potential for development as an orally bioavailable therapeutic.[6][7] Neglecting this early-stage analysis is a primary contributor to late-stage attrition in drug development.[2] This guide provides the authoritative framework for generating a complete physicochemical data package for the title compound.
Foundational Properties and Molecular Identity
The first step in characterizing any new chemical entity is to confirm its identity, structure, and fundamental properties.
Molecular Structure and Basic Information
A summary of the core identifiers for 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is presented below. These values are calculated based on its chemical structure and serve as the theoretical baseline for experimental verification.
| Property | Value | Source |
| IUPAC Name | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | - |
| Molecular Formula | C₁₆H₁₄BrNO₄ | Calculated |
| Molecular Weight | 379.20 g/mol | Calculated |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | Calculated |
| InChIKey | (Predicted) | Calculated |
Proposed Synthetic Pathway & Purification
While a specific synthesis has not been published, a logical and common route for phenoxyacetamide derivatives involves a Williamson ether synthesis followed by amidation. This understanding is crucial for anticipating potential impurities.
Caption: Proposed synthetic pathway for the target compound.
Protocol: Purification by Recrystallization The primary method for purifying the final solid product should be recrystallization to ensure high purity for subsequent analyses.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule.
-
¹H NMR (Proton NMR): This will confirm the presence of all protons and their chemical environments.
-
Expected Signals: Aromatic protons (multiple doublets and multiplets in the δ 7-8 ppm range), the amide N-H proton (a broad singlet, δ 8-10 ppm), the ether methylene (-O-CH₂-) protons (a singlet around δ 4.5-5.0 ppm), the methoxy (-OCH₃) protons (a singlet around δ 3.8 ppm), and the highly characteristic aldehyde proton (-CHO) (a singlet downfield, δ 9.5-10.5 ppm).
-
-
¹³C NMR (Carbon NMR): This confirms the carbon skeleton of the molecule.
-
Expected Signals: The carbonyl carbons (amide and aldehyde) will be downfield (>160 ppm), with the aldehyde carbon being particularly deshielded (~190 ppm). Aromatic carbons will resonate in the δ 110-160 ppm region. The ether methylene and methoxy carbons will appear in the δ 50-70 ppm range.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.
-
Expected Result: The HRMS (e.g., ESI-TOF) spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₆H₁₅BrNO₄⁺. A characteristic isotopic pattern for the single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) must be observed, which is a key validation point.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
N-H stretch (amide): ~3300 cm⁻¹ (moderate, sharp)
-
C-H stretch (aromatic/aldehyde): ~3100-3000 cm⁻¹ / ~2850 & 2750 cm⁻¹ (two weak bands)
-
C=O stretch (aldehyde): ~1700 cm⁻¹ (strong, sharp)
-
C=O stretch (amide): ~1670 cm⁻¹ (strong, sharp, Amide I band)
-
C=C stretch (aromatic): ~1600, 1500 cm⁻¹
-
C-O stretch (ether): ~1250 cm⁻¹ (strong)
-
Caption: Workflow for definitive structural elucidation.
Physicochemical Properties for Drug Development
Once the structure is confirmed, the properties directly influencing ADME must be determined. These assays are crucial for predicting a compound's behavior in biological systems.[6]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Purity is a non-negotiable prerequisite for all subsequent tests. Reverse-phase HPLC is the standard method.
Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start with a high A:B ratio and ramp to a high B:A ratio over 15-20 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure no impurities are missed.
-
Analysis: The compound should appear as a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be >95% for use in further assays.
Aqueous Solubility
Poor solubility is a major hurdle for oral drug absorption.[6] This must be quantified early.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation: Add an excess of the solid compound to a series of vials containing buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately with mobile phase, and quantify the concentration of the dissolved compound using a pre-established HPLC calibration curve.
-
Reporting: Report solubility in µg/mL or µM at each pH.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is critical for membrane permeability but can also lead to off-target effects if too high.[1][6]
-
LogP: The partition coefficient in an n-octanol/water system.
-
LogD: The distribution coefficient at a specific pH, which is more physiologically relevant as it accounts for ionizable groups.
Protocol: Shake-Flask Method for LogD₇.₄
-
Preparation: Prepare a stock solution of the compound in a solvent like DMSO.
-
Partitioning: Add a small volume of the stock solution to a vial containing a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Vortex the vial vigorously for several minutes and then allow the layers to separate by centrifugation for 1-2 hours.
-
Quantification: Sample both the aqueous (PBS) and organic (n-octanol) layers. Quantify the concentration in each layer using HPLC-UV.
-
Calculation: Calculate LogD₇.₄ as: Log₁₀([Compound]ₙ-octanol / [Compound]PBS)
| Key Physicochemical Parameter | Experimental Method | Rationale in Drug Discovery |
| Purity | HPLC-UV | Ensures that biological activity and other properties are attributed to the correct molecule, not an impurity. |
| Aqueous Solubility | Shake-Flask (Thermodynamic) | A prerequisite for absorption. Low solubility can lead to poor bioavailability and formulation challenges.[6] |
| Lipophilicity (LogD) | Shake-Flask (n-octanol/buffer) | Balances membrane permeability with aqueous solubility. High lipophilicity can increase metabolic liability and toxicity.[1] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates purity and crystal lattice energy. Influences solubility and stability. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the temperature at which the compound degrades, informing on handling and storage conditions. |
Solid-State Properties: Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique determines the melting point and can reveal information about crystallinity and polymorphism. A sharp melting point is an indicator of high purity.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, indicating the onset of thermal decomposition.
Conclusion: Building a Foundation for Success
The comprehensive characterization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, as outlined in this guide, is a critical exercise in due diligence for drug discovery. By systematically applying these spectroscopic, chromatographic, and physical measurement techniques, researchers can build a robust data package. This package not only confirms the identity and quality of the molecule but also provides invaluable, early-stage insights into its potential as a drug candidate. Following this framework mitigates risk, enables informed decision-making, and ultimately paves the way for a more efficient and successful development path. The integration of these multiple parameters into a holistic approach is essential for advancing high-quality candidates.[7]
References
-
Keserű, G. M., & Makara, G. M. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current medicinal chemistry, 16(3), 339-51. [Link]
-
Syngene International. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Syngene International Blog. [Link]
-
Vyas, V., & Ghate, M. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
-
Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1226-1235. [Link]
-
Sharma, R., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Scientific Reports, 13(1), 8171. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. PubMed. [Link]
-
Sayad, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]
-
Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7). [Link]
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Mechanistic Evaluation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Introduction and Strategic Rationale
Substituted acetamide derivatives represent a highly versatile class of building blocks in contemporary medicinal chemistry. They are frequently utilized as foundational scaffolds for the synthesis of complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents[1]. The target compound, 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide , is particularly valuable due to its orthogonal reactivity. The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ortho-formyl group enables nucleophilic addition reactions (such as condensation with hydrazines to form bioactive heterocycles)[1].
This application note details a robust, two-step convergent synthesis protocol designed for high yield, operational simplicity, and scalability in research laboratory settings.
Retrosynthetic Analysis and Pathway Design
To ensure a self-validating and highly efficient synthetic system, the target molecule is disconnected at the ether and amide linkages.
-
Amide Bond Formation: The initial step involves the acylation of p-anisidine (4-methoxyaniline) with chloroacetyl chloride. This reaction is highly favored thermodynamically and proceeds rapidly at low temperatures.
-
Williamson Etherification: The resulting 2-chloro-N-(4-methoxyphenyl)acetamide undergoes a nucleophilic substitution (S_N2) with 4-bromo-2-formylphenol (systematically named 5-bromo-2-hydroxybenzaldehyde or 5-bromosalicylaldehyde).
Fig 1: Two-step convergent synthetic workflow for the target acetamide derivative.
Experimental Methodologies
Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
Causality & Logic: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Without this, the HCl would protonate the p-anisidine, rendering it non-nucleophilic and stalling the reaction. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
Materials:
-
p-Anisidine (1.0 eq, 10.0 mmol, 1.23 g)
-
Chloroacetyl chloride (1.1 eq, 11.0 mmol, 0.88 mL)
-
Triethylamine (1.5 eq, 15.0 mmol, 2.10 mL)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Procedure:
-
Preparation: Add p-anisidine and anhydrous DCM to a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until fully dissolved.
-
Base Addition: Inject triethylamine into the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acylation.
-
Acylation: Dissolve chloroacetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).
-
Workup (Self-Validation): Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted p-anisidine, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as an off-white solid. Yields typically exceed 90% without requiring column chromatography.
Step 2: Synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol (pKa ~8) without hydrolyzing the amide bond. The addition of catalytic Potassium Iodide (KI) initiates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, significantly lowering the activation energy for the subsequent S_N2 displacement by the phenoxide ion.
Materials:
-
2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate 1) (1.0 eq, 5.0 mmol, 1.00 g)
-
5-Bromosalicylaldehyde (4-bromo-2-formylphenol) (1.05 eq, 5.25 mmol, 1.05 g)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq, 10.0 mmol, 1.38 g)
-
Potassium iodide (KI) (0.1 eq, 0.5 mmol, 83 mg)
-
N,N-Dimethylformamide (DMF) (15 mL)
Procedure:
-
Deprotonation: In a 50 mL round-bottom flask, dissolve 5-bromosalicylaldehyde in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes. The solution will turn distinctively yellow, visually validating the formation of the phenoxide anion.
-
Coupling: Add Intermediate 1 and KI to the phenoxide solution.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath for 6 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 2:1). The product spot will appear at a higher R_f than the highly polar phenoxide.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. This forces the hydrophobic target product to precipitate out of the DMF/water mixture.
-
Isolation: Stir the suspension vigorously for 30 minutes to ensure the removal of trapped DMF. Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 20 mL), and dry under a high vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure title compound as a crystalline solid.
Quantitative Data Presentation
To validate the necessity of the chosen reaction conditions for Step 2, optimization data is summarized below. The inclusion of KI and the use of DMF at 80 °C provide the optimal balance of reaction kinetics and yield.
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Acetone | K₂CO₃ | None | 60 (Reflux) | 12 | 45% | Sluggish S_N2 due to poor chloride leaving group. |
| Acetone | K₂CO₃ | KI (0.1 eq) | 60 (Reflux) | 8 | 68% | Finkelstein catalysis improves rate, but solubility is limited. |
| DMF | K₂CO₃ | None | 80 | 8 | 72% | Enhanced solubility and S_N2 rate in polar aprotic solvent. |
| DMF | K₂CO₃ | KI (0.1 eq) | 80 | 6 | 89% | Optimal conditions; rapid conversion, clean precipitation. |
Table 1: Optimization matrix for the Williamson etherification step.
References
- EvitaChem. "Buy 2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide (EVT-4988219)." EvitaChem Product Catalog. Retrieved March 28, 2026.
Sources
Application Note: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide as a Precursor for Advanced Schiff Base Ligands
Target Audience: Synthetic Chemists, Coordination Chemists, and Drug Development Professionals Application Areas: Metallodrug Design, Homogeneous Catalysis, and Bioinorganic Chemistry
Mechanistic Rationale & Structural Advantages
The design and synthesis of multidentate Schiff base ligands require precursors that offer both precise coordination geometry and tunable electronic properties. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a highly specialized O-alkylated salicylaldehyde derivative that serves as an elite building block for these applications.
Unlike simple salicylaldehydes, this precursor is engineered with three critical functional domains:
-
The Formyl Center (-CHO): Acts as the primary electrophile. Upon acid-catalyzed condensation with primary amines, it forms a robust azomethine (imine) linkage, establishing the primary nitrogen donor site for metal chelation [1].
-
The Halogenated Phenoxy Ring: The bromine atom at the 4-position (para to the ether oxygen) exerts an electron-withdrawing inductive effect, which modulates the Lewis basicity of the adjacent coordinating atoms. More importantly, the bromo-benzyl motif significantly enhances the lipophilicity of the resulting complex, a critical parameter for penetrating lipid bilayers in biological assays [2].
-
The Acetamide Tether: The N-(4-methoxyphenyl)acetamide tail introduces a flexible, secondary coordination sphere. The amide carbonyl oxygen (or deprotonated amide nitrogen) can participate in metal binding, transforming a standard bidentate ligand into a tridentate (O,N,O) or tetradentate system. The terminal methoxy group acts as an excellent hydrogen-bond acceptor, enhancing target-protein interactions (e.g., within the active site of cholinesterase enzymes) [2].
Physicochemical Profiling
Before initiating synthesis, it is critical to validate the precursor's properties. The table below summarizes the theoretical and physical data of the precursor to guide solvent selection and analytical validation.
| Property | Specification |
| Chemical Name | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
| Molecular Formula | C₁₆H₁₄BrNO₄ |
| Molecular Weight | 364.20 g/mol |
| Hydrogen Bond Donors | 1 (Amide -NH) |
| Hydrogen Bond Acceptors | 5 (Ether O, Carbonyl O x2, Methoxy O) |
| Key IR Frequencies (Expected) | ~1680 cm⁻¹ (Aldehyde C=O), ~1650 cm⁻¹ (Amide C=O) |
| Solubility Profile | Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water |
Experimental Methodologies
The following protocols describe a self-validating workflow for generating a Schiff base ligand and its corresponding Copper(II) complex. The procedures are designed to maximize yield while providing distinct analytical checkpoints.
Protocol A: Synthesis of the Schiff Base Ligand (L1)
Objective: Condense the precursor with 2-aminophenol to generate a tetradentate (O,N,N,O) ligand.
Causality & Reagent Selection: Absolute ethanol is selected as the solvent because it dissolves the starting materials at reflux but poorly solvates the highly conjugated Schiff base product at room temperature, driving the equilibrium forward via precipitation. Glacial acetic acid is utilized as a catalyst to protonate the aldehyde carbonyl, increasing its electrophilicity without fully neutralizing the nucleophilic amine.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol (364.2 mg) of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in 15 mL of hot absolute ethanol.
-
Amine Addition: In a separate vial, dissolve 1.0 mmol (109.1 mg) of 2-aminophenol in 5 mL of absolute ethanol. Add this dropwise to the precursor solution under continuous magnetic stirring.
-
Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture at 75–80 °C for 4 hours.
-
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the precursor spot (higher Rf) and the appearance of a new, highly fluorescent spot under UV 254 nm confirms conversion.
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 2 hours. Filter the resulting precipitate under vacuum.
-
Purification: Wash the solid with cold ethanol (2 × 5 mL) followed by diethyl ether to remove unreacted starting materials. Recrystallize from hot ethanol/DMF to yield the pure ligand (L1).
Protocol B: Synthesis of the Metallocomplex[Cu(L1)]
Objective: Coordinate the synthesized ligand (L1) with a transition metal to form a bioactive complex.
Causality & Reagent Selection: Copper(II) acetate monohydrate is explicitly chosen over copper chloride or sulfate. The acetate anion acts as a mild internal base, facilitating the deprotonation of the phenolic -OH and potentially the amide -NH during coordination, which is essential for forming neutral, stable metal chelates [3].
Step-by-Step Procedure:
-
Ligand Solvation: Dissolve 0.5 mmol of the synthesized ligand (L1) in 10 mL of a 1:1 mixture of Methanol and DMF. Heat gently to 50 °C to ensure complete dissolution.
-
Metal Addition: Dissolve 0.5 mmol (99.8 mg) of Cu(OAc)₂·H₂O in 5 mL of methanol. Add the metal solution dropwise to the ligand solution. A rapid color change (typically to deep green or brown) indicates immediate coordination.
-
Reflux: Reflux the mixture at 65 °C for 3 hours.
-
Isolation: Reduce the solvent volume by half using a rotary evaporator. Add cold distilled water (5 mL) to induce precipitation.
-
Collection: Filter the microcrystalline solid, wash with cold water and ethanol, and dry in a vacuum desiccator over anhydrous CaCl₂.
Reaction Workflow Visualization
Fig 1: Workflow from aldehyde precursor to bioactive metallocomplex via Schiff base condensation.
Analytical Validation (Self-Validating System)
To ensure the structural integrity of the synthesized compounds, the following analytical checkpoints must be met:
-
FT-IR Spectroscopy: The most definitive proof of Schiff base formation is the disappearance of the sharp aldehyde carbonyl stretch at ~1680 cm⁻¹ and the emergence of a strong azomethine (C=N) stretch at 1600–1620 cm⁻¹. Upon metal complexation, this C=N band typically undergoes a hypsochromic shift (moves to lower frequencies, ~1580-1590 cm⁻¹), confirming the coordination of the imine nitrogen to the metal center [3].
-
¹H-NMR Spectroscopy (for Ligand L1): The precursor exhibits a distinct aldehyde proton singlet at ~10.2 ppm. In the successful ligand product, this peak vanishes, replaced by an imine proton (-N=CH-) singlet further upfield at ~8.5–8.9 ppm.
-
UV-Vis Spectroscopy: The free ligand will show intense π→π∗ and n→π∗ transitions in the 250–350 nm range. The Cu(II) complex will exhibit a new, broad, low-intensity d-d transition band in the visible region (600–700 nm), confirming the distorted octahedral or square planar geometry of the metal center.
Biological Applications in Drug Development
Complexes derived from this specific bromo-methoxy precursor are highly valued in medicinal chemistry. According to Tweedy's chelation theory, the coordination of the metal ion reduces its polarity by sharing its positive charge with the donor groups of the ligand. This increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid membranes of bacterial cells, leading to potent antimicrobial activity [1]. Furthermore, the bromo benzyl and methoxyphenol structural features have been identified as critical pharmacophores for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making these derivatives promising candidates for neurodegenerative disease therapeutics [2].
References
- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
- Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simul
- Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and life sciences sectors.[1][2] Its unparalleled ability to forge carbon-carbon bonds, specifically in the creation of biaryl and heteroaryl motifs, has made it an indispensable tool in the synthesis of complex molecules with potential therapeutic applications.[3][4] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives contribute to its widespread adoption.[3][5]
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing a specific and functionally rich substrate: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide . This molecule presents an interesting case study due to the presence of multiple functional groups—an aryl bromide, a formyl (aldehyde) group, an ether linkage, and an acetamide moiety. The successful and selective coupling at the aryl bromide site without compromising the integrity of these other functionalities is a testament to the chemoselectivity of the Suzuki-Miyaura reaction and is of significant interest to researchers in drug development.
Substrate of Interest: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Compound Structure:
Key Structural Features and Their Implications for Reactivity:
-
Aryl Bromide: The primary reaction site for the Suzuki-Miyaura coupling. The reactivity of the C-Br bond is generally intermediate between that of aryl iodides and aryl chlorides, making it a reliable electrophilic partner.[1][6]
-
Ortho-Formyl Group: The presence of an aldehyde ortho to the ether linkage can influence the electronic properties of the aromatic ring. Care must be taken to select reaction conditions that do not lead to undesired side reactions involving the aldehyde, such as reduction or condensation.
-
Acetamide Linkage: The amide functionality is generally stable under Suzuki-Miyaura conditions.
-
N-(4-methoxyphenyl) Group: The electron-donating methoxy group on the second aromatic ring is unlikely to interfere with the coupling reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[1][7] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[1][7]
The Role of Key Reagents
-
Palladium Catalyst: The heart of the reaction. A variety of palladium sources can be used, often in combination with a stabilizing ligand.
-
Ligand: Typically a phosphine-based ligand, which stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1] The choice of ligand is critical for optimizing reaction yield and scope.[8]
-
Base: Essential for the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[9][10][11] Common bases include carbonates, phosphates, and hydroxides.[1][12]
-
Solvent: A wide range of organic solvents can be used, often in combination with water to facilitate the dissolution of the base and boronate species.[1]
Visualizing the Catalytic Cycle
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: A Robust Starting Point
This protocol is designed as a reliable starting point for the Suzuki-Miyaura coupling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide with a variety of arylboronic acids. Optimization may be necessary for specific boronic acid partners.
Materials and Reagents
-
2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane or Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Visualizing the Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Immerse the reaction flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, improper base, low temperature. | Use a fresh batch of catalyst.[14] Ensure thorough degassing of solvents and the reaction mixture.[12] Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[14] Increase the reaction temperature in increments. |
| Formation of Homocoupled Product | Presence of oxygen, excess boronic acid. | Improve degassing procedure.[14] Use a smaller excess of the boronic acid (e.g., 1.1-1.2 eq). |
| Protodeborylation (Loss of Boronic Acid) | Prolonged reaction time at high temperature, presence of excess water. | Monitor the reaction closely and stop it once the starting material is consumed. Reduce the amount of water in the solvent system or consider anhydrous conditions with a suitable base. |
| Decomposition of Starting Material or Product | Reaction temperature is too high, incompatible functional groups. | Lower the reaction temperature. Screen different catalyst/ligand systems that may allow for milder conditions. |
Expected Results and Data Interpretation
The successful Suzuki-Miyaura coupling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide with various arylboronic acids is expected to yield the corresponding biaryl products. The table below illustrates hypothetical outcomes with a selection of boronic acids.
| Boronic Acid | Expected Product Structure | Anticipated Yield Range | Key Considerations |
| Phenylboronic acid | 2-(2-formyl-4-phenylphenoxy)-N-(4-methoxyphenyl)acetamide | 75-90% | Standard, generally high-yielding. |
| 4-Methoxyphenylboronic acid | 2-(2-formyl-4-(4-methoxyphenyl)phenoxy)-N-(4-methoxyphenyl)acetamide | 80-95% | Electron-donating group may slightly accelerate the reaction. |
| 4-Trifluoromethylphenylboronic acid | 2-(2-formyl-4-(4-(trifluoromethyl)phenyl)phenoxy)-N-(4-methoxyphenyl)acetamide | 65-85% | Electron-withdrawing group may require slightly longer reaction times or a more active catalyst system. |
| 3-Pyridylboronic acid | 2-(2-formyl-4-(pyridin-3-yl)phenoxy)-N-(4-methoxyphenyl)acetamide | 60-80% | Heteroaromatic boronic acids can sometimes be more challenging; optimization of ligand and base may be required. |
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds from 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. The protocol provided herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry. Careful attention to reaction setup, particularly the exclusion of oxygen, and a willingness to screen different catalysts, ligands, and bases will enable the successful synthesis of a diverse library of novel compounds for further biological evaluation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. General mechanism of Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2024, September 11). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2016, December 21). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]
-
ACS Publications. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
PMC. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
ACS Publications. (2020, September 4). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2023, September 11). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters. [Link]
-
PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Nature. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
-
Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
-
PMC. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. [Link]
-
Wiley Online Library. Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]
-
Chemspace. 2-(4-acetyl-2-methoxyphenoxy)-N-(4-bromo-2-methylphenyl)acetamide. [Link]
-
Royal Society of Chemistry. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Versatile Synthesis of Privileged Heterocyclic Scaffolds from 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Precursor
Heterocyclic scaffolds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. The starting material, 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1) , is a uniquely functionalized precursor designed for divergent synthesis. Its strategic architecture allows for selective and sequential reactions to build multiple distinct heterocyclic cores, making it a powerful tool for generating focused compound libraries.
This guide leverages well-established chemical transformations to exploit the reactivity of its four key domains:
-
The ortho-formylphenoxy group: A classic precursor for intramolecular cyclizations to form five-membered oxygen heterocycles.
-
The N-(4-methoxyphenyl)acetamide moiety: The nucleophilic amide and activated anisole ring are primed for acid- or base-catalyzed cyclizations to form nitrogen-containing heterocycles.
-
The Aryl Bromide: A versatile handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification and the construction of complex fused systems.
-
Combined Reactivity: The spatial arrangement of these groups facilitates tandem and cascade reactions, leading to the formation of larger, seven-membered ring systems.
This document serves as a practical guide for chemists to unlock the synthetic potential of this advanced intermediate.
Workflow Overview: From Precursor to Diverse Scaffolds
The following diagram illustrates the four synthetic pathways described in this application note, each originating from the common precursor 1 .
Caption: Divergent synthetic pathways from the central precursor.
Protocol 1: Synthesis of a Functionalized Benzofuran Scaffold
This protocol leverages an intramolecular condensation reaction to construct the benzofuran core, a privileged scaffold in many natural products and pharmaceuticals.[1][2] The reaction proceeds via the formation of an enolate from the acetamide methylene group, which then attacks the proximate aldehyde.
Reaction Scheme
Caption: Base-mediated cyclization to form the benzofuran ring.
Scientific Rationale
The choice of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is critical. It selectively deprotonates the α-carbon of the acetamide without competing nucleophilic attack at the aldehyde. The resulting enolate undergoes a 5-exo-tet cyclization, an entropically favored process, to form a hemiaminal intermediate. Subsequent acid- or base-catalyzed dehydration yields the final benzofuran product. This type of intramolecular cyclization is a robust method for forming fused ring systems.[3]
Detailed Experimental Protocol
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1) (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add KHMDS (1.1 eq, 0.5 M solution in toluene) dropwise over 15 minutes. The solution may change color.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target benzofuran 2 .
Data Summary
| Parameter | Value |
| Starting Material | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
| Key Reagent | Potassium Hexamethyldisilazide (KHMDS) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 5 hours |
| Expected Yield | 70-85% (based on similar transformations) |
Protocol 2: Synthesis of a Quinolin-4-one Scaffold
This protocol employs an acid-catalyzed intramolecular cyclization, analogous to the Camps quinoline synthesis, to form a quinolin-4-one core.[4] This scaffold is prevalent in antibiotics and other therapeutic agents. The reaction involves the cyclization of the N-aryl acetamide onto the aldehyde, driven by the formation of a stable, conjugated system.
Reaction Scheme
Caption: Acid-catalyzed Camps-type cyclization to the quinolin-4-one core.
Scientific Rationale
Polyphosphoric acid (PPA) or Eaton's reagent serves as both the acidic catalyst and the dehydrating agent.[3] The reaction is initiated by the formation of an electrophilic acylium ion or a protonated aldehyde. The electron-rich methoxy-substituted phenyl ring then acts as a nucleophile, attacking the activated species in an intramolecular Friedel-Crafts-type reaction. The high temperature facilitates the necessary dehydration and aromatization steps to yield the stable quinolin-4-one product. The choice of a strong acid and heat is typical for cyclizations involving less activated aromatic rings.[5]
Detailed Experimental Protocol
-
Preparation: To a 50 mL round-bottom flask, add 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1) (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heating: Heat the resulting viscous mixture to 120 °C with vigorous mechanical stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Allow the mixture to cool to approximately 80 °C, then very carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography to yield the pure quinolin-4-one 3 .
Data Summary
| Parameter | Value |
| Starting Material | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
| Key Reagent | Polyphosphoric Acid (PPA) |
| Solvent | None (PPA acts as solvent) |
| Temperature | 120 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-75% |
Protocol 3: Synthesis of a Dibenzo[b,f][1][2]oxazepine Scaffold
This protocol builds a seven-membered dibenzo[b,f][6][7]oxazepine ring system via an intramolecular reductive amination.[6] This scaffold is a core component of several centrally active pharmaceutical agents. The aldehyde and the N-aryl acetamide are brought together in a cyclization that forms both an imine and a new C-N bond in a single sequence.
Reaction Scheme
Caption: Two-step synthesis of the dibenzo[b,f][6][7]oxazepine core.
Scientific Rationale
This synthesis occurs in two key stages. First, the acetamide is reduced to the corresponding secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The resulting intermediate contains both a secondary amine and an aldehyde. The second stage is a classic intramolecular reductive amination.[8] The amine condenses with the aldehyde to form a cyclic iminium ion, which is then immediately reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen because it is gentle enough not to reduce the aldehyde in the presence of the amine and is particularly effective for reductive aminations.[9][10]
Detailed Experimental Protocol
Step A: Amide Reduction
-
Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under Argon at 0 °C.
-
Substrate Addition: Slowly add a solution of precursor 1 (1.0 eq) in anhydrous THF.
-
Reaction: After addition, allow the reaction to warm to room temperature, then heat to reflux for 6 hours.
-
Workup (Fieser): Cool to 0 °C and sequentially add water (X mL), 15% aq. NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. Stir until a granular precipitate forms.
-
Isolation: Filter the solid and wash with THF. Concentrate the filtrate to obtain the crude amine intermediate, which is used directly in the next step.
Step B: Intramolecular Reductive Amination
-
Preparation: Dissolve the crude amine intermediate from Step A in dichloromethane (DCM) (0.1 M).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the target dibenzo[b,f][6][7]oxazepine 4 .
Data Summary
| Parameter | Value |
| Starting Material | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
| Key Reagents | LiAlH₄ (Step A); NaBH(OAc)₃ (Step B) |
| Solvents | Anhydrous THF (Step A); DCM (Step B) |
| Temperature | Reflux (Step A); Room Temperature (Step B) |
| Reaction Time | ~24 hours (total) |
| Expected Yield | 50-65% (over two steps) |
Protocol 4: Tandem Sonogashira Coupling / Cyclization
This advanced protocol utilizes the aryl bromide as a synthetic handle for a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne.[11] The resulting intermediate is designed to undergo a subsequent intramolecular cyclization, leading to a complex, fused polycyclic system in a one-pot or sequential fashion.[12][13]
Reaction Scheme
Caption: Tandem cross-coupling and cyclization sequence.
Scientific Rationale
The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) are used to couple the aryl bromide with a terminal alkyne like phenylacetylene.[11] The resulting alkyne intermediate 5 is perfectly positioned for a 6-endo-dig cyclization. This second step can be catalyzed by an electrophilic species, such as a gold(I) or gold(III) salt, or a strong protic acid, which activates the alkyne towards nucleophilic attack by the electron-rich methoxy-phenyl ring. This tandem strategy allows for the rapid construction of molecular complexity from a simple starting point.
Detailed Experimental Protocol
-
Preparation: To a Schlenk flask, add precursor 1 (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent/Reagents: Add anhydrous triethylamine (Et₃N) as the solvent and base. Degas the mixture with argon for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) via syringe.
-
Sonogashira Reaction: Heat the reaction to 80 °C for 8 hours, or until TLC analysis shows complete consumption of the starting material.
-
Intermediate Workup (Optional): The reaction can be cooled, filtered through Celite to remove catalyst residues, and concentrated to isolate the crude intermediate 5 .
-
Cyclization: Dissolve the crude intermediate 5 in anhydrous DCM. Add gold(III) chloride (AuCl₃) (0.05 eq) and stir at room temperature for 4 hours.
-
Final Workup: Quench the reaction with water. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product by column chromatography to yield the fused polycycle 6 .
Data Summary
| Parameter | Value |
| Starting Material | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
| Key Reagents | Pd(PPh₃)₄, CuI, Phenylacetylene (Step A); AuCl₃ (Step B) |
| Solvent | Et₃N (Step A); DCM (Step B) |
| Temperature | 80 °C (Step A); Room Temperature (Step B) |
| Reaction Time | ~12 hours (total) |
| Expected Yield | 55-70% (over two steps) |
Conclusion
The precursor 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide has been demonstrated to be a remarkably versatile starting material for the synthesis of medicinally relevant heterocyclic cores. The protocols detailed herein provide reliable and reproducible pathways to benzofurans, quinolin-4-ones, dibenzo[b,f][6][7]oxazepines, and complex fused systems. By providing clear, step-by-step instructions grounded in established chemical principles, this application note empowers researchers to efficiently generate diverse molecular architectures for screening and lead optimization in drug discovery programs.
References
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Cimarelli, C., & Palmieri, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Kim, D., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]
-
Li, J., et al. (2023). A mild and efficient strategy to synthesize pharmaceutically important 3-amino oxindoles from readily available N-aryl amides. RSC Advances. Available at: [Link]
-
Xiang, L., et al. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters. Available at: [Link]
-
Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Scientific Reports. Available at: [Link]
-
ResearchGate. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]
-
Severinsen, R. (2015). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. University of British Columbia. Available at: [Link]
-
ACS Publications. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Figshare. Available at: [Link]
-
ChemInform. (2010). 11H-Dibenz[b,e]azepines. Part 2. Synthesis of 10-15N-Dibenz[b,f][6][7]oxazepine (II). Wiley Online Library. Available at: [Link]
-
Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]
-
da Silva, G. M. F., et al. (2022). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rathaur, A., et al. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Available at: [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
-
Wang, C., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Molecules. Available at: [Link]
-
Dalpozzo, R., & Cativiela, C. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]
-
Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Available at: [Link]
-
Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
ResearchGate. (2024). Acid-Mediated Intramolecular Cyclizations of ( N -Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2017). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Chemistry Portal. Available at: [Link]
-
De Koning, C. B., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Tandem Sonogashira coupling and intramolecular cyclization with terminal alkynes for the synthesis of benzo[de]chromene-7,8-dione derivatives. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tetracyclic dibenzo[b,f][6][7]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Tandem Sonogashira coupling/oxacyclization. ResearchGate. Available at: [Link]
-
MDPI. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones [organic-chemistry.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions Involving 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Introduction: Unlocking the Synthetic Potential of a Versatile Aldehyde
In the landscape of modern drug discovery and materials science, the development of novel molecular scaffolds is of paramount importance. The compound 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a promising starting material, featuring a reactive aromatic aldehyde functional group poised for a variety of condensation reactions. This application note provides detailed protocols and scientific rationale for leveraging this unique molecule in two fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Knoevenagel condensation and Schiff base formation.
The strategic placement of a bromo substituent offers a handle for further cross-coupling reactions, while the acetamide linkage provides a vector for modifying physicochemical properties. The insights and protocols detailed herein are designed to empower researchers to explore the synthetic utility of this compound, paving the way for the creation of diverse molecular libraries with potential applications in medicinal chemistry and beyond.
Synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Prior to its use in condensation reactions, researchers may need to synthesize the title compound. A plausible and efficient method involves a Williamson ether synthesis, a well-established reaction for forming ethers from an alcohol (or phenol) and an organohalide.
Conceptual Workflow for Synthesis
Application Notes and Protocols for In Vitro Evaluation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide as a Novel Mcl-1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its overexpression is a common feature in a wide range of human cancers, including hematological malignancies and solid tumors, where it plays a crucial role in tumor progression and resistance to therapy.[1][3][4][5] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing them from initiating the intrinsic pathway of apoptosis.[6][7][8] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 is a highly promising therapeutic strategy in oncology.[1][4][5]
This document provides a comprehensive guide to the in vitro evaluation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a novel small molecule hypothesized to function as a potent and selective Mcl-1 inhibitor. The following protocols are designed for researchers, scientists, and drug development professionals to characterize the biochemical and cellular activity of this compound. The assays described herein will enable the determination of its direct binding to Mcl-1, its ability to disrupt critical protein-protein interactions, and its efficacy in inducing apoptosis in Mcl-1-dependent cancer cells.
Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
Mcl-1 is a critical regulator of the mitochondrial apoptotic pathway.[9] In healthy cells, Mcl-1 sequesters the pro-apoptotic "effector" proteins Bak and Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[8][10] MOMP is a point of no return in apoptosis, leading to the release of cytochrome c and the activation of caspases, which execute programmed cell death. The activity of Mcl-1 is regulated by "BH3-only" proteins like Bim and Puma, which can bind to Mcl-1 and displace Bak and Bax, thus promoting apoptosis.[11]
2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is postulated to act as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[6] This competitive inhibition is expected to displace pro-apoptotic proteins like Bim and Bak from Mcl-1, leading to the activation of the apoptotic cascade in cancer cells that are dependent on Mcl-1 for their survival.
Caption: Mcl-1 signaling pathway and the inhibitory action of the compound.
Biochemical Assays: Characterizing Direct Mcl-1 Engagement
Biochemical assays are essential to confirm the direct interaction of the compound with its putative target, Mcl-1, and to quantify its inhibitory potency on the Mcl-1/pro-apoptotic protein interaction.
Fluorescence Polarization (FP) Assay for Mcl-1/Bim Interaction
Principle: Fluorescence polarization is a powerful technique to monitor protein-protein interactions in a homogenous solution. A fluorescently labeled peptide derived from the BH3 domain of the pro-apoptotic protein Bim (FAM-Bim) is used as a probe. When unbound in solution, the small FAM-Bim peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger Mcl-1 protein, the rotational motion of the complex is significantly slower, leading to a high fluorescence polarization signal. A test compound that inhibits the Mcl-1/Bim interaction will displace the FAM-Bim peptide, causing a decrease in fluorescence polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.05% Pluronic F-68.
-
Recombinant Human Mcl-1 Protein: Prepare a stock solution in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around the Kd of the Mcl-1/FAM-Bim interaction.
-
FAM-Bim Peptide: Prepare a stock solution of the fluorescently labeled Bim BH3 peptide in DMSO. The final concentration should be low (e.g., 10-20 nM) to ensure a good assay window.
-
Test Compound: Prepare a serial dilution of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add the test compound at various concentrations.
-
Add the recombinant Mcl-1 protein to each well (except for the "no protein" control).
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add the FAM-Bim peptide to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the FAM fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as millipolarization (mP) units versus the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of the Mcl-1/FAM-Bim interaction, can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
| Parameter | Recommended Starting Conditions |
| Mcl-1 Protein Concentration | 50 - 100 nM |
| FAM-Bim Peptide Concentration | 10 - 20 nM |
| Compound Concentration Range | 0.1 nM to 100 µM |
| Incubation Time | 1 hour |
| Assay Volume | 20 µL |
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Principle: SPR is a label-free technology that allows for the real-time monitoring of biomolecular interactions.[12] In this assay, recombinant Mcl-1 protein is immobilized on a sensor chip surface. The test compound is then flowed over the surface. The binding of the compound to the immobilized Mcl-1 causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Experimental Protocol:
-
Ligand Immobilization:
-
Immobilize recombinant human Mcl-1 protein onto a CM5 sensor chip via amine coupling. Aim for a low to medium immobilization level to minimize mass transport effects.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO).
-
Inject the compound dilutions over both the Mcl-1 immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The kinetic parameters (kon and koff) are determined by fitting the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
| Parameter | Recommended Conditions |
| Ligand | Recombinant Human Mcl-1 |
| Analyte | 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
| Analyte Concentration Range | 0.1 x KD to 10 x KD (if known, otherwise a broad range) |
| Flow Rate | 30 µL/min |
| Association Time | 120 - 180 seconds |
| Dissociation Time | 300 - 600 seconds |
Cell-Based Assays: Demonstrating On-Target Activity and Apoptosis Induction
Cell-based assays are crucial for confirming that the biochemical activity of the compound translates into a desired biological effect in a cellular context. It is important to use cancer cell lines that are known to be dependent on Mcl-1 for survival (e.g., certain multiple myeloma or non-small cell lung cancer lines) and, as a control, cell lines that are not Mcl-1 dependent.
Caption: A streamlined experimental workflow for compound evaluation.
Cell Viability Assay (MTS or CellTiter-Glo®)
Principle: Cell viability assays are used to determine the concentration-dependent effect of the compound on the proliferation and survival of cancer cells. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in the signal indicates a reduction in cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed Mcl-1 dependent and independent cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide for 24, 48, or 72 hours. Include vehicle control (DMSO) and untreated control wells.[13]
-
-
Assay Procedure (MTS):
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7)
Principle: Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[14] The Caspase-Glo® 3/7 Assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[14][15]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay. A shorter treatment time (e.g., 6-24 hours) may be optimal for detecting caspase activation.
-
-
Assay Procedure:
-
Data Analysis:
-
Express caspase activity as a fold change relative to the untreated control.
-
Apoptosis Detection by Annexin V Staining and Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) to detect apoptotic cells.[16] Propidium iodide (PI) or 7-AAD is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in a 6-well plate with the compound at concentrations around its IC50 value for an appropriate duration (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Live cells will be negative for both Annexin V and the viability dye.
-
Early apoptotic cells will be Annexin V positive and viability dye negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and the viability dye.
-
Data Summary and Interpretation
The following table provides a template for summarizing the in vitro data for 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.
| Assay | Mcl-1 Dependent Cell Line (e.g., NCI-H929) | Mcl-1 Independent Cell Line (e.g., SKBR3) |
| FP IC50 (µM) | N/A | N/A |
| SPR KD (µM) | N/A | N/A |
| Cell Viability IC50 (µM) | ||
| Caspase-3/7 Activation (Fold Change) | ||
| Apoptosis (% Annexin V Positive) |
A potent and selective Mcl-1 inhibitor is expected to have a low IC50 in the FP assay and a low KD in the SPR assay. In cell-based assays, it should exhibit a significantly lower IC50 in Mcl-1 dependent cell lines compared to Mcl-1 independent lines, and it should induce a robust increase in caspase-3/7 activity and the percentage of Annexin V positive cells specifically in the Mcl-1 dependent cells.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Mcl-1 is a Gate Keeper Regulating Cell Death in Cancer Cells. SciTechnol. 23 August 2017.
- Physiological Functions of Mcl-1: Insights From Genetic Mouse Models. Frontiers. 15 July 2021.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Caspase-Glo® 3/7 Assay Protocol.
- Understanding MCL1: from cellular function and regulation to pharmacological inhibition. John Wiley & Sons, Ltd.
- Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine.
- Annexin V staining assay protocol for apoptosis. Abcam.
- MCL-1 Is a Key Determinant of Breast Cancer Cell Survival: Validation of MCL-1 Dependency Utilizing a Highly Selective Small Molecule Inhibitor. American Association for Cancer Research. 5 August 2015.
- Annexin V Staining Protocol. BD Biosciences.
- MCL-1 inhibition in cancer treatment | OTT. Dove Medical Press. 23 October 2018.
- Application Notes and Protocols for Studying Mcl-1 Dependent Apoptosis with Quinoxalines. Benchchem.
- MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Captor Therapeutics.
- Targeting MCL-1 protein to treat cancer: opportunities and challenges. PMC - NIH.
- Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage. The Journal of Neuroscience.
- Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death. Molecular Biology of the Cell. 4 November 2015.
- Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. PMC.
- Caspase-Glo® 3/7 3D Assay Technical Manual.
- Caspase 3/7 Activity. Protocols.io. 1 April 2025.
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Tox21.
- Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers.
- Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. Clinical Cancer Research.
- Caspase-Glo® 3/7 Assay System.
- MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts. PMC.
- Displacement of FAM-Bim peptide from human Mcl1 by fluorescence polariz
- The multiple mechanisms of MCL1 in the regulation of cell fate.
- Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1. PMC.
- Development of a high-throughput fluorescence polarization assay for Bcl-x(L). PubMed. 1 August 2002.
- Abstract 2941: Targeting MCL1-dependent cancers through RNA splicing modulation. American Association for Cancer Research. 1 August 2015.
- Interaction sites relevant for MCL1 function. (A) Conserved positions...
- Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. 14 June 2018.
- Anti-apoptosis Proteins Mcl-1 and Bcl-xL Have Different p53-Binding Profiles. Biochemistry. 26 August 2013.
- MCL-1 inhibition in cancer tre
- Targeting MCL-1 in cancer: current st
- Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion. PMC.
- A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. 9 March 2014.
- Spontaneous oligomerization of BAK/BAX is suppressed by hetero-dimerization with MCL-1.
- Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in p
- (A) Bcl-2 family dual-channel fluorescence polarization assay schematic...
- Development of a high-throughput fluorescence polariz
- Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells. PMC.
- A novel Mcl1 variant inhibits apoptosis via increased Bim sequestr
- Mcl-1 interacts with truncated Bid and inhibits its induction of cytochrome c release and its role in receptor-medi
- Puma(*)
- Protein Ligand Interactions Using Surface Plasmon Resonance. Springer.
Sources
- 1. dovepress.com [dovepress.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Optimizing Recrystallization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the recrystallization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. As a compound of interest in various research fields, achieving high purity is paramount for reliable downstream applications. This document offers a structured, problem-solving approach grounded in scientific principles to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the recrystallization of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.
Q1: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for recrystallization is a mixed solvent system of ethyl acetate and a non-polar anti-solvent like petroleum ether or hexanes. This is based on successful recrystallization of structurally similar aromatic acetamides[1]. Ethanol or isopropanol, potentially with water as an anti-solvent, are also viable options to explore, as alcohols are often effective for aromatic compounds[2].
Q2: My compound "oils out" instead of forming crystals. What should I do?
Q3: I am getting a very low yield after recrystallization. How can I improve it?
Low recovery is a frequent issue and can often be traced back to using an excessive amount of solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, make sure the solution is thoroughly cooled, preferably in an ice bath, before filtration to maximize precipitation. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: What are the likely impurities in my crude sample?
The probable impurities in your sample will largely depend on the synthetic route used. A common synthesis for this class of compounds involves a Williamson ether synthesis followed by an amide coupling. Therefore, potential impurities could include:
-
Unreacted Starting Materials: 4-bromo-2-formylphenol and 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Byproducts from Williamson Ether Synthesis: These can arise from competing elimination reactions, especially if secondary or tertiary alkyl halides are involved, though less likely in this specific synthesis[3][4].
-
Byproducts from Amide Formation: Hydrolysis of the acyl chloride starting material can lead to the corresponding carboxylic acid[5].
Understanding these potential impurities can aid in selecting a recrystallization solvent that preferentially keeps them dissolved in the mother liquor.
Troubleshooting In-Depth Recrystallization Issues
This section provides a more detailed, cause-and-effect analysis of common recrystallization problems with actionable solutions.
Problem 1: Persistent "Oiling Out" of the Compound
Root Cause Analysis: This phenomenon typically occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, or when the solution is highly supersaturated with impurities that depress the melting point of the mixture.
Solutions:
-
Solvent System Modification:
-
Lower Boiling Point Solvent: Switch to a solvent or solvent mixture with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C).
-
Mixed Solvent Approach: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethyl acetate or acetone) and then slowly add a "poor," miscible, and lower-boiling anti-solvent (e.g., hexanes or petroleum ether) until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.
-
-
Controlled Cooling Protocol:
-
Slow Cooling is Crucial: Rapid cooling favors oiling. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
-
Seeding: Introduce a seed crystal (a small, pure crystal of the desired compound) to the solution just as it starts to become saturated upon cooling. This provides a template for proper crystal lattice formation.
-
Problem 2: No Crystal Formation Upon Cooling
Root Cause Analysis: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having a moderate solubility even at low temperatures in the chosen solvent.
Solutions:
-
Inducing Crystallization:
-
Scratching Technique: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.
-
Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of the solute and induce supersaturation. Reheat to ensure everything is dissolved before attempting to cool again.
-
-
Re-evaluation of the Solvent System:
-
Solubility Testing: Before a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Problem 3: Poor Recovery of the Purified Product
Root Cause Analysis: A significant loss of product during recrystallization is often a result of procedural errors or a suboptimal choice of solvent.
Solutions:
-
Refining the Recrystallization Technique:
-
Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to dissolve the crude material. Adding solvent in small portions is key.
-
Efficient Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize the amount of product that crystallizes out.
-
Washing with Ice-Cold Solvent: When washing the filtered crystals, use a very small amount of ice-cold solvent to remove adsorbed impurities without dissolving a significant amount of the product.
-
-
Mother Liquor Analysis:
-
Second Crop of Crystals: It is sometimes possible to recover more product by concentrating the mother liquor and cooling it again to obtain a second, albeit usually less pure, crop of crystals.
-
Data Presentation & Experimental Protocols
Table 1: Qualitative Solubility of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (Predicted)
Note: Experimental solubility data for the target compound is not available in the searched literature. The following table is a prediction based on the behavior of similar aromatic acetamides and general solubility principles.
| Solvent | Polarity | Predicted Solubility (at Room Temp) | Predicted Solubility (at Boiling Point) |
| Water | High | Insoluble | Insoluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Methanol | High | Sparingly Soluble | Soluble |
| Acetone | Medium | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble | Very Soluble |
| Dichloromethane | Medium | Soluble | Very Soluble |
| Toluene | Low | Sparingly Soluble | Soluble |
| Hexanes | Low | Insoluble | Sparingly Soluble |
Experimental Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Experimental Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexanes)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a small amount of a cold ethyl acetate/hexanes mixture.
Visualizing the Troubleshooting Workflow
Diagram 1: Decision-Making for Solvent Selection
Caption: A flowchart for selecting an appropriate recrystallization solvent system.
Diagram 2: Troubleshooting Common Recrystallization Issues
Caption: A workflow for troubleshooting common issues during recrystallization.
References
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.[Link]
-
Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.[Link]
-
MolPort. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.[Link]
-
NextSDS. N-(4-BROMO-PHENYL)-2-(4-FORMYL-2-METHOXY-PHENOXY)-ACETAMIDE.[Link]
-
PMC. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.[Link]
-
Wikipedia. Williamson ether synthesis.[Link]
Sources
Technical Support Center: Mitigating Debromination in 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide Couplings
Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide .
Below, you will find a deep-dive mechanistic FAQ, quantitative optimization data, and a self-validating experimental protocol designed to suppress this specific side reaction.
Mechanistic Overview: The Divergence Pathway
Understanding why debromination occurs is the first step to preventing it. The diagram below illustrates the catalytic divergence where the long-lived palladium intermediate is intercepted by a hydride source, leading to the undesired Ar-H byproduct instead of the target Ar-R compound.
Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.
Troubleshooting Guide & FAQs
Q1: Why is 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide particularly prone to debromination? A: The structural electronics of your substrate dictate its reactivity. The ortho-formyl group is strongly electron-withdrawing, which significantly accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, this same electronic effect stabilizes the resulting Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is rate-limiting (e.g., due to a bulky coupling partner), this long-lived intermediate has ample time to intercept hydride sources in the reaction mixture, leading to hydrodehalogenation 12.
Q2: What are the primary sources of hydrides causing this side reaction? A: Hydrides typically originate from three hidden sources in your reaction matrix:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) are notorious for undergoing β -hydride elimination to generate Pd-H species and the corresponding aldehyde/ketone 3.
-
Amide Solvents: Solvents like DMF can be oxidized by Pd(II) complexes, releasing hydrides in the process 4.
-
Water & Phosphines: In electron-deficient aryl systems (like your formyl-substituted arene), adventitious water can interact with nucleophilic phosphine ligands to serve as a hydrogen source, generating phosphine oxides and Pd-H 5.
Q3: How should I adjust my solvent and base to minimize debromination? A: Transition strictly to aprotic, non-coordinating solvents such as anhydrous Toluene or 1,4-Dioxane. Avoid strong alkoxide bases (e.g., NaOtBu) which can facilitate β -hydride elimination if any alcohol impurities are present. Instead, utilize mild, anhydrous inorganic bases like finely milled K3PO4 or Cs2CO3 2.
Q4: Which ligand class is most effective at suppressing debromination for this substrate? A: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos are highly recommended. These ligands serve a dual purpose: their electron richness accelerates the rate-limiting transmetalation step, while their steric bulk promotes rapid reductive elimination of the desired C-C or C-N bond, effectively outcompeting the slower hydrodehalogenation pathway 15.
Quantitative Optimization Data
To demonstrate the causality of the variables discussed above, the following table summarizes the quantitative impact of reaction parameters on the ratio of desired coupling to debromination for formyl-substituted aryl bromides.
Table 1: Representative Optimization Matrix for Mitigating Debromination
| Entry | Solvent System | Base | Ligand | Temp (°C) | Desired Product (%) | Debrominated Byproduct (%) |
| 1 | EtOH / H2O | Na2CO3 | PPh3 | 80 | 45% | 35% (High β -hydride elimination) |
| 2 | DMF | K2CO3 | dppf | 90 | 55% | 25% (DMF oxidation to hydride) |
| 3 | 1,4-Dioxane | K3PO4 | PPh3 | 80 | 65% | 15% (Aprotic, but slow transmetalation) |
| 4 | Anhydrous Toluene | Cs2CO3 | XPhos | 80 | 92% | <2% (Optimized conditions) |
Troubleshooting Workflow
Follow this logical progression if you detect >5% debromination in your initial LC-MS traces.
Step-by-step troubleshooting workflow to minimize debromination side reactions.
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
This protocol is engineered to couple 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide with an arylboronic acid while keeping debromination strictly below 2%. It includes built-in validation checks to ensure system integrity.
Materials Required:
-
Substrate: 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd2(dba)3 (2.5 mol%, equates to 5 mol% Pd)
-
Ligand: XPhos (10 mol%)
-
Base: Anhydrous K3PO4 (3.0 equiv, finely milled)
-
Solvent: Anhydrous Toluene (sparged with Argon for 30 mins)
Step-by-Step Methodology:
-
Preparation & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, arylboronic acid, and anhydrous K3PO4 . Evacuate and backfill the tube with Argon (repeat 3 times).
-
Catalyst Loading: Inside an argon-filled glovebox (or under a strict stream of Argon on the bench), add Pd2(dba)3 and XPhos.
-
Solvent Addition & Validation Check 1: Add the sparged anhydrous Toluene (0.1 M relative to substrate) via syringe.
-
Validation Check 1: Stir at room temperature for 10 minutes. The solution should transition from dark purple/red (dba complex) to a distinct red/orange hue, validating the formation of the active Pd(0)-XPhos complex before heating.
-
-
Reaction Execution: Seal the tube and transfer to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well suspended.
-
In-Process Control (IPC) & Validation Check 2: After 1 hour, briefly remove the flask from the heat. Withdraw a 10 µL aliquot via a degassed syringe, quench into 1 mL of wet ethyl acetate, and analyze via LC-MS.
-
Validation Check 2: Calculate the UV peak area ratio of Product to Debrominated Byproduct. If the ratio is > 20:1, the anhydrous environment was successfully maintained. Proceed with heating. If the ratio is < 10:1, halt the reaction; your solvent or base contains adventitious water/hydride sources.
-
-
Workup: Upon completion (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and phosphate salts.
-
Validation Check 3 (Mass Balance): Concentrate the filtrate in vacuo. The crude mass should account for >95% of the theoretical mass of the product plus any unreacted starting material. A significant loss of mass indicates volatile byproduct formation (severe debromination).
References
-
Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. 1
-
Preventing debromination in subsequent reaction steps - Benchchem.2
-
A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). 3
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. 4
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: 2-(4-Bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide vs. Traditional Bromosalicylaldehydes
As a Senior Application Scientist, I frequently observe researchers struggling with the chemoselectivity and reactivity bottlenecks of unprotected halogenated salicylaldehydes. While 5-bromosalicylaldehyde is a ubiquitous building block in pharmaceutical synthesis and materials science, its free phenolic hydroxyl group introduces significant electronic and coordination challenges during transition-metal catalysis and nucleophilic additions.
This guide provides an in-depth, objective comparison between the highly functionalized derivative 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound A ) and its unprotected or simply alkylated counterparts. By analyzing the causality behind their reactivity differences, we can establish robust, self-validating protocols for your synthetic workflows.
Structural & Electronic Dynamics: The Causality of Reactivity
To understand the performance of Compound A, we must first analyze the electronic liabilities of the parent compound, 5-bromosalicylaldehyde[1].
The Phenoxide Liability
In standard cross-coupling (e.g., Suzuki-Miyaura) or condensation (e.g., Knoevenagel) conditions, basic additives (like K2CO3 or piperidine) are required. Under these conditions, the free hydroxyl group of 5-bromosalicylaldehyde deprotonates to form a phenoxide anion. This phenoxide exerts a powerful electron-donating resonance effect ( +R ) across the aromatic ring[2].
-
Effect on the Aryl Bromide: The increased electron density significantly raises the activation energy required for the oxidative addition of Pd(0) into the C−Br bond, stalling cross-coupling reactions.
-
Effect on the Aldehyde: The +R effect delocalizes electron density into the formyl carbonyl, drastically reducing its electrophilicity and slowing down nucleophilic attack.
The O-Alkylation Solution
Compound A bypasses these issues through O-alkylation. By converting the phenol into an ether linkage bearing a bulky, electron-rich N -(4-methoxyphenyl)acetamide moiety, phenoxide formation is entirely prevented[3]. The ether oxygen is far less electron-donating than a phenoxide, restoring the rapid oxidative addition kinetics of the aryl bromide and maintaining the high electrophilicity of the aldehyde. Furthermore, the bulky amide tail provides steric shielding that prevents unwanted catalyst chelation, a common failure mode with simpler 2-hydroxybenzaldehydes[2].
Fig 1. Electronic influence of O-alkylation on cross-coupling and nucleophilic addition.
Comparative Performance Data
The following tables summarize the quantitative reactivity differences based on standardized benchmarking conditions.
Table 1: Suzuki-Miyaura Cross-Coupling Efficiency
Conditions: 1.0 eq aryl bromide, 1.2 eq phenylboronic acid, 5 mol% catalyst, 2.0 eq base, 1,4-Dioxane/H₂O (4:1).
| Substrate | Catalyst System | Temp | Time | Yield (%) | Mechanistic Observation |
| 5-Bromosalicylaldehyde | Pd(PPh3)4 / Na2CO3 | 100°C | 12h | 65% | Phenoxide formation impedes oxidative addition; high temp required. |
| Simple O-Alkyl (e.g., methoxy) | Pd(dppf)Cl2 / K2CO3 | 80°C | 6h | 82% | Improved reactivity; however, lacks the crystallizing properties of amides. |
| Compound A | Pd(dppf)Cl2 / K2CO3 | 80°C | 4h | 94% | Optimal oxidative addition; bulky amide prevents catalyst sequestration. |
Table 2: Aldehyde Electrophilicity (Knoevenagel Condensation)
Conditions: 1.0 eq aldehyde, 1.1 eq malononitrile, 10 mol% piperidine, EtOH, 80°C.
| Substrate | Time | Yield (%) | Mechanistic Observation |
| 5-Bromosalicylaldehyde | 8h | 55% | Aldehyde deactivated by +R effect of phenoxide in basic ethanol. |
| Compound A | 2h | 96% | High electrophilicity maintained; rapid, clean condensation. |
Self-Validating Experimental Protocols
To ensure reproducibility, I advocate for "self-validating" protocols. These workflows incorporate internal checks (like inert internal standards) so that if a reaction fails, the analytical data immediately isolates the root cause (e.g., catalyst deactivation vs. substrate degradation).
Protocol: Chemoselective Suzuki-Miyaura Coupling of Compound A
Rationale for Catalyst Choice: We utilize Pd(dppf)Cl2 because its large bite angle facilitates rapid reductive elimination, minimizing potential side reactions with the formyl group, while the bidentate dppf ligand resists displacement by the amide oxygen of Compound A.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk tube, combine Compound A (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and anhydrous K2CO3 (2.0 mmol).
-
Internal Standard Addition (Validation Step): Add exactly 0.5 mmol of dodecane. Causality: Dodecane is inert. Tracking the ratio of Compound A to dodecane via GC-MS allows you to calculate absolute conversion regardless of extraction efficiency during workup.
-
Solvent Addition & Degassing: Add 5 mL of a degassed 1,4-Dioxane/ H2O (4:1) mixture. Perform three Freeze-Pump-Thaw cycles. Causality: Pd(0) intermediates are highly sensitive to oxygen. Degassing prevents catalyst death and the oxidative homocoupling of the boronic acid.
-
Reaction & Aliquot Tracking: Heat the mixture to 80°C. At t=1h, remove a 50 µL aliquot under inert gas, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.
-
Workup: Upon full conversion (typically 4h), cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). The bulky N -(4-methoxyphenyl)acetamide group renders the product highly lipophilic, ensuring excellent partitioning into the organic layer.
-
Purification: Dry over Na2SO4 , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of Compound A.
Conclusion
Replacing 5-bromosalicylaldehyde with 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is not merely a protecting-group strategy; it is a fundamental reactivity upgrade. By neutralizing the detrimental electronic effects of the phenoxide anion, researchers can achieve near-quantitative yields in cross-coupling and condensation reactions under significantly milder conditions. The added steric bulk and crystallinity provided by the N -(4-methoxyphenyl)acetamide tail further streamline purification, making it a superior building block for complex library synthesis.
References
- Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids ResearchG
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde Benchchem
- 2-(4-bromo-2-formylphenoxy)-N-(3-methylisoxazol-5-yl)acetamide - PubChem(Representative structural class data)
Sources
A Comparative Guide to the LC-MS Purity Validation of Synthesized 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of the title compound. We will explore the causality behind methodological choices, compare its performance against orthogonal techniques like HPLC-DAD and qNMR, and present the supporting data and protocols required for robust, self-validating analysis in a research and development setting.
The Central Role of LC-MS: A Synergy of Separation and Identification
LC-MS has become the workhorse of purity analysis in modern chemistry for two principal reasons: its high separation efficiency and its definitive identification power.[1][2] High-Performance Liquid Chromatography (HPLC) separates the target compound from impurities based on their differential interactions with a stationary phase.[1] The Mass Spectrometer (MS) then serves as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the eluting molecules, which provides unequivocal confirmation of the compound's identity and molecular weight.[2] This dual capability is crucial, as it can distinguish between the main compound and impurities that might co-elute (exit the chromatography column at the same time) in a simpler HPLC-UV setup.[2]
For a molecule like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (MW: 364.19 g/mol , Formula: C16H14BrNO4), LC-MS not only confirms the presence of the target mass but also reveals the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), adding a further layer of identity confirmation.[3]
Anticipating Potential Impurities
A robust validation method must be able to separate and detect likely impurities. Based on a common synthetic route for this class of molecule (Williamson ether synthesis followed by amidation), we can anticipate several process-related impurities:
-
Unreacted Starting Materials: 4-bromo-2-hydroxybenzaldehyde and 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Side-Reaction Products: Impurities arising from over-alkylation or hydrolysis of the amide bond.
-
Residual Solvents and Reagents: Though typically analyzed by GC or specific NMR methods, highly non-volatile reagents may be observed.
Experimental Protocol: LC-MS Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the instrument is performing correctly before sample analysis, as mandated by international guidelines.[4][5]
Step 1: System Suitability Test (SST)
The objective is to verify that the chromatographic system is adequate for the intended analysis.[4]
-
Prepare SST Solution: Create a solution containing the synthesized compound (~0.1 mg/mL) and spike it with anticipated impurities (e.g., starting materials) at a low concentration (~0.001 mg/mL).
-
Injection and Analysis: Perform five replicate injections of the SST solution using the LC-MS method detailed below.
-
Acceptance Criteria:
-
The resolution between the main peak and the closest eluting impurity peak should be >2.0.
-
The relative standard deviation (%RSD) for the peak area of the main compound across the five injections should be ≤2.0%.[6]
-
Tailing factor for the main compound peak should be between 0.8 and 1.5.
-
Step 2: Sample Analysis Protocol
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile/Water 1:1) to a final concentration of 0.5 mg/mL.
-
LC-MS Parameters:
-
Instrument: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
MS Source (ESI): Positive Ion Mode.
-
Scan Range: 100 – 600 m/z.
-
Key Ions to Monitor:
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Confirm the identity of the main peak by verifying its mass spectrum shows the expected [M+H]⁺ ions and bromine isotopic pattern.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
LC-MS Workflow Diagram
Caption: A standard workflow for LC-MS purity validation.
Orthogonal Techniques for Comprehensive Validation
Relying on a single analytical method is insufficient for definitive purity determination. Regulatory bodies and best scientific practices advocate for the use of orthogonal methods—techniques that measure the same attribute using different physical principles—to provide a more complete and trustworthy purity profile.[9]
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
HPLC-DAD is a robust technique that provides quantitative data based on the absorption of UV-Vis light by the analyte and its impurities.
-
Principle: Separates compounds like LC-MS, but detection is based on UV absorbance. A Diode Array Detector (DAD) collects a full UV-Vis spectrum for each point in the chromatogram, which can help in peak identification and co-elution assessment.
-
Strengths: Excellent for precise quantification of known, UV-active impurities when reference standards are available. It is often more reproducible for quantification than MS detection.
-
Weaknesses: Cannot identify unknown impurities, as it provides no molecular weight information. It is also blind to impurities that lack a UV chromophore.[9]
Protocol Snippet (Key Differences from LC-MS):
-
Instrument: HPLC with a DAD detector.
-
Detection: Monitor multiple wavelengths (e.g., 254 nm, 280 nm) and extract the full spectrum for the main peak to confirm its UV profile.
-
Purity Calculation: Typically based on area percent normalization at a single, appropriate wavelength.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the compound itself.[9][10]
-
Principle: Measures the absolute concentration of a molecule by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and concentration.
-
Strengths: Provides an "absolute" purity value (mass/mass %). It is invaluable for detecting non-UV active impurities (like water or residual solvents) and provides structural information about any detected impurities.[9]
-
Weaknesses: Lower sensitivity compared to LC-MS, making it less suitable for detecting trace-level impurities (<0.1%). Signal overlap in complex molecules can complicate quantification.
Protocol Snippet:
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Purity Calculation: Compare the integral of a well-resolved proton signal from the target compound to the integral of a known proton signal from the internal standard.
Head-to-Head Comparison of Purity Validation Techniques
The choice of analytical technique depends on the specific question being asked. For comprehensive validation, a combination of these methods is ideal.
| Feature | LC-MS | HPLC-DAD | qNMR |
| Primary Goal | Identification & Quantification | Quantification | Absolute Quantification & Structure |
| Sensitivity | Very High (ppb-ppt)[11] | High (ppm) | Moderate (low % level)[9] |
| Specificity | Very High (based on m/z)[1] | Moderate (based on UV spectrum) | High (based on chemical shift) |
| Impurity ID | Excellent (provides MW) | Poor (requires standards) | Good (provides structural clues) |
| Quantitation | Semi-quantitative (area %) | Highly Quantitative (area %) | Absolute Quantitative (mass %)[10] |
| Detects Non-Chromophoric Impurities? | Yes | No[9] | Yes |
| Throughput | High | High | Moderate |
Logical Framework for Method Selection
Caption: Decision logic for selecting the appropriate purity analysis technique.
Conclusion: An Integrated Approach for Unimpeachable Data
For the definitive purity validation of a newly synthesized compound like 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a single method is insufficient. The recommended strategy is a tripartite approach:
-
Primary Analysis with LC-MS: To confirm the molecular weight, identify the bromine isotope pattern, and create a comprehensive profile of all detectable impurities.
-
Orthogonal Quantification with HPLC-DAD: To provide robust and reproducible quantification of the main component and any major UV-active impurities.
-
Absolute Purity Confirmation with qNMR: To establish an absolute purity value and ensure the absence of significant non-UV active or non-ionizable impurities.
By integrating the qualitative power of LC-MS with the quantitative strengths of HPLC-DAD and qNMR, researchers can build a self-validating and unimpeachable purity profile. This rigorous, multi-faceted approach ensures that subsequent biological and developmental studies are based on a compound of known and trusted quality, upholding the principles of scientific integrity and accelerating the path to discovery.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Emery Pharma.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Pharmaceuticals.
- Method Validation Guidelines | BioPharm International.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
- HPLC vs.
- A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
- Head-to-Head Comparison of Ultra-High-Performance Liquid Chromatography with Diode Array Detection versus Quantitative Nuclear Magnetic Resonance for the Quantitative Analysis of the Silymarin Complex in Silybum marianum Fruit Extracts. (2016, January 23).
- N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. Sigma-Aldrich.
- 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. Molport.
- Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. (2023, September 1). PubMed.
- Common ESI Mass Spectrometry Adducts. (2024, January 22). Scribd.
Sources
- 1. ijrar.com [ijrar.com]
- 2. getprimelabs.com [getprimelabs.com]
- 3. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | 553641-25-1 | Buy Now [molport.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Validation of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide: A 2D NMR Comparative Guide
Executive Summary
In the synthesis of complex pharmaceutical intermediates, confirming the exact regiochemistry of multi-ring systems separated by heteroatoms is a critical analytical bottleneck. For the molecule 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide , traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) leave unacceptable margins of error regarding the specific connectivity of the ether and amide linkages.
As an Application Scientist, I advocate for the deployment of a comprehensive 2D NMR suite (COSY, HSQC, HMBC, NOESY) as the definitive standard for structural validation. This guide provides an objective comparison of analytical methodologies, detailing the mechanistic logic and step-by-step protocols required to create a self-validating structural proof.
The Analytical Challenge: Bridging the Heteroatom Gaps
The structure of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide consists of three distinct carbon domains:
-
A 4-bromo-2-formylphenoxy ring.
-
An acetamide linker (–CH₂–C(=O)–NH–).
-
A 4-methoxyphenyl (anisidine) ring.
Relying solely on 1D ¹H and ¹³C NMR allows for the identification of functional groups (the aldehyde proton at ~10 ppm, the amide carbonyl at ~165 ppm, and the isolated methylene at ~4.5 ppm). However, 1D NMR cannot bridge the oxygen and nitrogen heteroatoms to prove how these domains are connected. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and molecular formula, but cannot rule out positional isomers (e.g., the acetamide chain mistakenly linked to the formyl oxygen). To achieve absolute certainty, we must employ multidimensional correlation experiments that map both through-bond and through-space interactions[1].
Comparative Analysis: 2D NMR Suite vs. Traditional Alternatives
To objectively evaluate the best approach for structural elucidation, the table below compares the comprehensive 2D NMR suite against traditional analytical alternatives.
| Analytical Capability | Traditional Approach (1D NMR + LC-HRMS) | Comprehensive 2D NMR Suite (HSQC, HMBC, NOESY) | X-Ray Crystallography |
| Molecular Weight & Formula | Excellent (Exact mass via HRMS) | N/A (Requires complementary MS) | Excellent |
| Functional Group Identification | Good (Chemical shift inference) | Excellent (Direct C-H correlation via HSQC) | Excellent |
| Regiochemistry & Linkage | Poor (Ambiguous connectivity across O/N) | Excellent (Unambiguous 3-bond mapping via HMBC) | Excellent |
| Spatial Proximity / Conformation | None | Excellent (Solution-state dynamics via NOESY) | Excellent (Solid-state only) |
| Sample Requirements | Low (~1 mg), Solution state | Moderate (5-10 mg), Solution state | High (Requires high-quality single crystal) |
| Time-to-Result | Fast (< 1 hour) | Moderate (4-8 hours) | Slow (Days to weeks) |
Mechanistic Logic: Designing a Self-Validating System
To construct a self-validating proof of the molecule, we must utilize specific 2D NMR pulse sequences to answer targeted structural questions. The methodology relies on the complementary nature of1[1].
-
HSQC (Heteronuclear Single Quantum Coherence): We use a multiplicity-edited HSQC to directly map protons to their parent carbons. This instantly isolates the methylene group (–CH₂–) from the methoxy group (–OCH₃) by phase differentiation (CH₂ appears inverted relative to CH/CH₃)[2].
-
HMBC (Through-Bond Connectivity): HMBC is the critical experiment for bridging the heteroatoms. By optimizing the long-range coupling delay for 8 Hz (the standard ³J_CH coupling constant), we can observe the methylene protons correlating across the ether oxygen to the C1 carbon of the phenoxy ring, and across the amide bond to the carbonyl carbon[2].
-
NOESY (Through-Space Validation): To ensure the HMBC correlations are not artifacts, NOESY provides orthogonal, through-space validation. A mixing time of 500 ms allows for dipole-dipole cross-relaxation, revealing spatial proximity (< 5 Å) between the methylene protons and the H6 proton of the phenoxy ring[3].
Caption: Key HMBC and NOESY correlations bridging the heteroatom linkages in the target molecule.
Experimental Protocol: The 2D NMR Workflow
The following step-by-step methodology details the acquisition parameters required to generate high-fidelity 2D NMR data for this specific class of phenoxyacetamides. These parameters are optimized for a 500 MHz spectrometer equipped with a cryoprobe, ensuring maximum sensitivity for sub-milligram structural elucidation[4].
Caption: Standardized workflow for 2D NMR structural validation of acetamide derivatives.
Step 1: Sample Preparation
-
Weigh exactly 5–10 mg of the synthesized 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide.
-
Dissolve the sample completely in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D). CDCl₃ is preferred over DMSO-d₆ to minimize solvent viscosity, which can artificially broaden NOESY cross-peaks.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present.
Step 2: 1D Baseline Acquisition
Acquire standard ¹H and ¹³C NMR spectra. Use these spectra to define the exact Spectral Width (SW) for the F1 and F2 dimensions in the subsequent 2D experiments. Narrowing the SW to strictly encompass the observed peaks (e.g., 0–11 ppm for ¹H, 0–200 ppm for ¹³C) drastically improves digital resolution in the indirect dimension.
Step 3: Multiplicity-Edited HSQC Acquisition
-
Pulse Program: hsqcedetgpsisp2.3 (Phase-sensitive, gradient-edited)[2].
-
Causality: This specific sequence distinguishes the –CH₂– group (negative phase, red cross-peak) from the –OCH₃ and aromatic –CH– groups (positive phase, blue cross-peaks).
-
Parameters:
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Increments: 256 in t₁.
-
Scans: 4–8 per increment.
-
Step 4: Gradient-Selected HMBC Acquisition
-
Pulse Program: hmbcgplpndqf[2].
-
Causality: Suppresses one-bond correlations to reveal strictly 2-bond and 3-bond carbon-proton connectivity.
-
Parameters:
-
Long-Range Coupling (ⁿJ_CH): Optimized for 8 Hz. This is the exact frequency required to efficiently transfer magnetization from the methylene protons across the ether oxygen to the C1 aromatic carbon.
-
Increments: 400 in t₁ (High resolution required to separate dense aromatic carbon signals).
-
Scans: 16 per increment.
-
Step 5: Phase-Sensitive NOESY Acquisition
-
Pulse Program: noesygpph[3].
-
Causality: Maps through-space proximity. Essential for confirming the stereochemical orientation of the anisidine ring relative to the rigid acetamide plane.
-
Parameters:
-
Mixing Time (d8): 500 ms. Crucial Note: Do not exceed 800 ms, as spin-diffusion will cause secondary magnetization transfers, leading to false-positive spatial correlations.
-
Increments: 256 in t₁.
-
Scans: 16 per increment.
-
Conclusion
Validating the structural integrity of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide requires moving beyond the inferential data of 1D NMR and MS. By implementing a self-validating 2D NMR suite, researchers can definitively map the heteroatom linkages via HMBC and confirm spatial geometries via NOESY. This approach eliminates structural ambiguity, ensuring the highest level of scientific integrity before advancing the molecule in drug development pipelines.
Sources
A Senior Application Scientist's Guide to Differentiating Polymorphs of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide using Differential Scanning Calorimetry
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can profoundly influence critical drug product attributes such as solubility, bioavailability, stability, and manufacturability.[1][2][3][4] Consequently, the comprehensive characterization of polymorphic forms is a regulatory expectation and a scientific necessity for robust drug development.[2] This guide provides an in-depth comparison of hypothetical polymorphs of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, a novel API, utilizing Differential Scanning Calorimetry (DSC) as the primary analytical tool.
The Significance of Polymorphic Screening
Different polymorphs of the same API can exhibit distinct physicochemical properties.[3][4][5] For instance, a metastable form may possess higher solubility and a faster dissolution rate, potentially leading to enhanced bioavailability.[3] However, this metastable form could also be more prone to converting to a more stable, less soluble form over time, impacting the drug product's shelf-life and therapeutic efficacy.[6] Therefore, identifying and characterizing all accessible polymorphic forms early in development is a critical risk-mitigation strategy.[7]
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is an indispensable tool for identifying and characterizing polymorphs by detecting thermal events such as melting, crystallization, and solid-solid transitions.[6][9][10]
A Comparative Study of Hypothetical Polymorphs: Form A and Form B
For the purpose of this guide, we will consider two hypothetical polymorphs of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, designated as Form A and Form B. These forms are assumed to have been generated through different crystallization conditions.
Experimental Protocol: DSC Analysis
A detailed and robust DSC methodology is crucial for obtaining reliable and reproducible data. The following protocol outlines the key steps for the analysis of Form A and Form B.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer Pyris 6 DSC, TA Instruments Q-Series) equipped with a refrigerated cooling system.[6]
-
Aluminum sample pans and lids.
-
A microbalance for accurate sample weighing.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the polymorph sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Purge: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to provide a reproducible and inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for good resolution of thermal events.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Diagram of the DSC Experimental Workflow:
Caption: This diagram illustrates the correlation between the thermal properties observed by DSC and the thermodynamic stability of the hypothetical polymorphs.
Conclusion and Recommendations
This guide demonstrates the utility of Differential Scanning Calorimetry in the critical task of differentiating and characterizing polymorphs of an active pharmaceutical ingredient. Based on our hypothetical comparative analysis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, Form B is identified as the more stable polymorph due to its higher melting point and greater enthalpy of fusion.
For drug development professionals, these findings would have significant implications. While the metastable Form A might offer initial advantages in terms of solubility, its propensity for conversion to the stable Form B presents a substantial risk to product quality and performance. Therefore, Form B would be the recommended polymorph for further development, ensuring long-term stability and consistent therapeutic outcomes. It is imperative that comprehensive polymorphic screening, utilizing techniques like DSC, is conducted for any new API to ensure the selection of the optimal solid form for development. [7]
References
-
PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds. PreScouter. Available at: [Link]
-
PerkinElmer. Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. Available at: [Link]
-
H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. Available at: [Link]
-
TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. Available at: [Link]
-
Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Fiveable. Available at: [Link]
-
Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. Available at: [Link]
-
Tong, P., et al. (2004). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. International Journal of Pharmaceutics, 275(1-2), 113-124. Available at: [Link]
-
Shimadzu. Polymorphism of Drugs. Shimadzu. Available at: [Link]
-
CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. Available at: [Link]
-
SlidePlayer. Polymorphism in Pharmaceutical Products. SlidePlayer. Available at: [Link]
-
Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 180-181, 26-34. Available at: [Link]
-
TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]
-
Price, S. L. (2003). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design, 3(6), 1021-1026. Available at: [Link]
-
Materials Today. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Materials Today. Available at: [Link]
-
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. PharmaCores. Available at: [Link]
-
UCSB MRL. Interpreting DSC Data. UCSB Materials Research Laboratory. Available at: [Link]
-
Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. Available at: [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]
-
Li, Y., et al. (2011). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]
-
NextSDS. N-(4-BROMO-PHENYL)-2-(4-FORMYL-2-METHOXY-PHENOXY)-ACETAMIDE. NextSDS. Available at: [Link]
-
MolPort. 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide. MolPort. Available at: [Link]
-
Jasinski, J. P., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o438. Available at: [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1929. Available at: [Link]
-
ResearchGate. DSC Curves of Polymorphic Forms of Various Drug Substances. ResearchGate. Available at: [Link]
Sources
- 1. prescouter.com [prescouter.com]
- 2. h-and-m-analytical.com [h-and-m-analytical.com]
- 3. fiveable.me [fiveable.me]
- 4. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 5. aipla.org [aipla.org]
- 6. thermalsupport.com [thermalsupport.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. skztester.com [skztester.com]
- 9. mt.com [mt.com]
- 10. shimadzu.com [shimadzu.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
